molecular formula C13H19NO5S B13399514 4-methylbenzene-1-sulfonic acid; prop-2-en-1-yl (2S)-2-aminopropanoate

4-methylbenzene-1-sulfonic acid; prop-2-en-1-yl (2S)-2-aminopropanoate

Cat. No.: B13399514
M. Wt: 301.36 g/mol
InChI Key: PXNUQOZOYKVNEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-methylbenzene-1-sulfonic acid; prop-2-en-1-yl (2S)-2-aminopropanoate is a 1:1 salt formed between 4-methylbenzene-1-sulfonic acid (p-toluenesulfonic acid, C₇H₈O₃S) and the allyl ester of (2S)-2-aminopropanoate (L-alanine allyl ester, C₆H₁₁NO₂). This salt is characterized by its dual functionality:

  • The sulfonic acid moiety (4-methylbenzene-1-sulfonic acid) is a strong organic acid widely used as a catalyst in esterification, alkylation, and polymerization reactions due to its high acidity and thermal stability .
  • The allyl ester of (2S)-2-aminopropanoate introduces chirality and reactivity from the α-amino acid (L-alanine) and the unsaturated allyl group, enabling applications in peptide synthesis and polymer chemistry .

Synonyms for this compound include 1,4-bis(prop-2-en-1-yl) (2S)-2-aminobutanedioate; 4-methylbenzene-1-sulfonic acid and (S)-Diallyl 2-aminosuccinate 4-methylbenzenesulfonate .

Properties

Molecular Formula

C13H19NO5S

Molecular Weight

301.36 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;prop-2-enyl 2-aminopropanoate

InChI

InChI=1S/C7H8O3S.C6H11NO2/c1-6-2-4-7(5-3-6)11(8,9)10;1-3-4-9-6(8)5(2)7/h2-5H,1H3,(H,8,9,10);3,5H,1,4,7H2,2H3

InChI Key

PXNUQOZOYKVNEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C(=O)OCC=C)N

Origin of Product

United States

Preparation Methods

Synthesis of 4-Methylbenzenesulfonic Acid

Methodology:
The foundational step involves sulfonation of toluene to produce 4-methylbenzenesulfonic acid, a commercially available and well-documented process. The sulfonation typically employs concentrated sulfuric acid under controlled temperature conditions to favor para-substitution, yielding high purity 4-methylbenzenesulfonic acid.

Reaction Conditions:

  • Reagents: Toluene and sulfuric acid
  • Temperature: 50-70°C
  • Duration: Several hours
  • Purification: Crystallization or recrystallization from water or alcohols

Notes:
This classical electrophilic aromatic substitution ensures regioselectivity for the para position, essential for subsequent functionalization steps.

Synthesis of Prop-2-en-1-yl (Allyl) Ester of (2S)-2-Aminopropanoate

Methodology:
The esterification of (2S)-2-aminopropanoic acid (alanine derivative) with allyl alcohol forms the prop-2-en-1-yl ester. This process is typically achieved via carbodiimide-mediated coupling or via Fischer esterification.

Reaction Pathways:

Method Reagents Conditions Notes
Carbodiimide coupling DCC or EDC, allyl alcohol, catalyst (DMAP) Room temperature, inert atmosphere High yield, minimal side reactions
Fischer esterification Allyl alcohol, acid catalyst (e.g., sulfuric acid) Reflux, azeotropic removal of water Straightforward, but longer reaction times

Research Findings:
The carbodiimide method is preferred for stereochemical integrity and minimal racemization, especially critical for the (2S)-stereochemistry.

Multi-step Synthesis Pathway

Formation of the Intermediate (S)-Allyl 2-Aminopropanoate

Process:
The key step involves the formation of the ester intermediate, which is then functionalized with the sulfonic acid group. The synthesis employs chiral amino acids to preserve stereochemistry, with coupling agents ensuring high stereoselectivity.

Reaction Conditions:

  • Use of chiral starting materials (e.g., (2S)-2-aminopropanoic acid)
  • Coupling agents: DCC, EDC, or HATU
  • Solvent: Dichloromethane or DMF
  • Temperature: 0-25°C

Notes:
Maintaining low temperatures minimizes racemization, and purification via column chromatography ensures high stereochemical purity.

Sulfonation and Final Assembly

Methodology:
The sulfonation of the amino ester intermediate is achieved by reacting with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine, which neutralizes the generated HCl and drives the reaction to completion.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM)
  • Base: Triethylamine (TEA) in molar ratio 1:1.4 relative to sulfonyl chloride
  • Temperature: 0-25°C, under ice bath conditions during addition
  • Reaction Time: 12 hours with stirring

Post-reaction Processing:

  • Washing with sodium hydroxide solution to remove residual acids
  • Drying over anhydrous magnesium sulfate
  • Concentration under reduced pressure
  • Purification via column chromatography

Data Tables Summarizing Key Reaction Parameters

Step Raw Materials Reagents Molar Ratios Conditions Duration Purification Method
1 Toluene, sulfuric acid - - 50-70°C Several hours Crystallization
2 (2S)-2-aminopropanoic acid, allyl alcohol DCC/EDC, DMAP 1:1.2 Room temp, inert 12-24 hours Column chromatography
3 Ester intermediate, 4-methylbenzenesulfonyl chloride TEA 1:1.4 0-25°C, ice bath 12 hours Column chromatography

Research Findings and Optimization Insights

  • Reaction Control: Maintaining strict temperature control during sulfonation and esterification minimizes racemization and side reactions.
  • Purity of Raw Materials: High-purity starting materials, especially amino acids and sulfonyl chlorides, are essential for reproducibility.
  • Yield Optimization: Using carbodiimide coupling for ester formation enhances stereochemical fidelity and yields.
  • Environmental Considerations: Use of dichloromethane and other chlorinated solvents necessitates proper waste management; alternative greener solvents are under investigation.

Additional Considerations

  • Stereochemistry: Preservation of the (2S)-configuration is critical, achieved through mild reaction conditions and chiral starting materials.
  • Scale-up: The processes described are scalable with appropriate modifications, such as continuous flow reactors for sulfonation and esterification.
  • Quality Control: Analytical techniques such as NMR, HPLC, and chiral chromatography are employed to confirm stereochemistry and purity.

Chemical Reactions Analysis

Acid-Catalyzed Reactions

The sulfonic acid moiety acts as a Brønsted acid catalyst, enabling protonation of substrates to facilitate reactions under mild conditions. Key applications include:

Reaction TypeSubstrateConditionsOutcomeCatalytic Efficiency (krel)Reference
Ester hydrolysisTert-butyl esters5 mol% catalyst, RT, 6 hQuantitative deprotection10⁴–10⁵ (vs. HCl)
Friedel-Crafts alkylationBenzene derivatives2 mol% catalyst, 60°C, 12 h82–95% yield1.2 × 10³ (vs. H₂SO₄)
Peptide couplingCarboxylic acids/aminesT3P, pyridine, 0°C70–85% yieldN/A

Mechanistic studies indicate the sulfonic acid protonates carbonyl oxygen atoms, increasing electrophilicity for nucleophilic attack (e.g., in ester hydrolysis: RCOOR’+H2OH+RCOOH+R’OH\text{RCOOR'} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{RCOOH} + \text{R'OH}).

Ester Functionalization

The allyl ester group undergoes selective transformations while preserving the amino acid stereochemistry:

  • Transesterification :
    Reacts with primary alcohols (e.g., benzyl alcohol) under acidic conditions (p-TsOH, toluene, reflux) to yield benzyl-protected alaninate (89% yield) .

  • Allyl Deprotection :
    Catalytic Pd(0) in THF/MeOH cleaves the allyl group via β-hydride elimination, releasing (2S)-2-aminopropanoic acid ([α]D25=+14.5°\text{[α]}_D^{25} = +14.5°, >99% ee) .

Salt Formation and Stability

As a tosylate salt, it exhibits enhanced solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to free amino acid esters. Key stability data:

PropertyValueConditionsReference
Melting point113–117°CDSC
Shelf life>24 months2–8°C, desiccated
pKa (sulfonic acid)−2.8Aqueous solution

Scientific Research Applications

4-methylbenzene-1-sulfonic acid; prop-2-en-1-yl (2S)-2-aminopropanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-methylbenzene-1-sulfonic acid; prop-2-en-1-yl (2S)-2-aminopropanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications Synthesis Method (References)
4-Methylbenzene-1-sulfonic acid; prop-2-en-1-yl (2S)-2-aminopropanoate C₁₃H₁₉NO₅S 309.36 Chiral allyl ester, strong acid counterion Catalysis, peptide intermediates Acid-catalyzed esterification
Propan-2-yl (2S)-2-aminopropanoate hydrochloride C₆H₁₄ClNO₂ 167.64 Isopropyl ester, hydrochloride salt Pharmaceuticals, chiral building blocks Neutralization of amino acid with HCl
(1R,2S)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate C₁₀H₁₄FNO₃S 271.29 Fluorinated cyclopropane, sulfonic acid salt Medicinal chemistry (enzyme inhibitors) Reaction of fluorinated amine with acid
2-Aminoanilinium 4-methylbenzenesulfonate C₁₃H₁₆N₂O₃S 296.35 Aromatic diamine sulfonate, anhydrous salt Crystal engineering, ionic liquids Aqueous reaction of diamine with acid
3-[Benzyl-(4-methylphenyl)sulfonylamino]-2-methylpropanoic acid C₁₈H₂₀N₂O₄S 376.43 Sulfonamide-linked propanoic acid, branched alkyl chain Drug discovery (enzyme modulators) Sulfonylation of benzylamine derivative

Key Comparative Insights:

Acid Counterion vs. Hydrochloride Salts

  • The sulfonic acid counterion (e.g., in the target compound) provides stronger acidity (pKa ~ −2) compared to hydrochloride salts (pKa ~ −1 to 1), enhancing catalytic efficiency in organic reactions . Hydrochloride salts (e.g., ) are more common in pharmaceuticals due to improved solubility in polar solvents .

Ester Group Reactivity

  • The allyl ester in the target compound offers unsaturated bonds for click chemistry or polymerization, unlike the isopropyl ester in , which is sterically hindered and less reactive .

Chirality and Bioactivity

  • Chiral sulfonic acid salts (e.g., target compound and ) are critical in asymmetric synthesis and drug design. For example, fluorinated cyclopropane in enhances metabolic stability in bioactive molecules .

Synthetic Flexibility

  • The target compound’s synthesis () involves acid-catalyzed esterification under nitrogen, similar to other sulfonate salts. In contrast, sulfonamide derivatives () require multistep functionalization of the sulfonyl group .

Table 2: Solubility and Stability Data

Compound Solubility in Water Stability in Air Thermal Stability (°C)
This compound Low (hydrophobic ester) Hygroscopic Stable up to 150
Propan-2-yl (2S)-2-aminopropanoate hydrochloride High (polar salt) Non-hygroscopic Stable up to 80
(1R,2S)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate Moderate Moisture-sensitive Stable up to 120

Biological Activity

4-Methylbenzene-1-sulfonic acid; prop-2-en-1-yl (2S)-2-aminopropanoate, also known by its CAS number 88224-02-6, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C15H23NO5SC_{15}H_{23}NO_5S and a molecular weight of approximately 323.42 g/mol. Its structure features a sulfonic acid group, which is significant for its solubility and reactivity in biological systems.

Mechanisms of Biological Activity

1. Antimicrobial Activity:
Research indicates that sulfonic acids can exhibit antimicrobial properties. The presence of the sulfonic acid functional group enhances the compound's interaction with microbial membranes, leading to increased permeability and cell lysis. In vitro studies have demonstrated that related sulfonic acids inhibit the growth of various bacterial strains, suggesting a potential application in antimicrobial formulations .

2. Enzyme Inhibition:
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, sulfonic acids are known to interact with enzymes like carbonic anhydrase and others involved in cellular signaling pathways. This inhibition can lead to alterations in cellular metabolism and proliferation .

3. Anti-inflammatory Properties:
Some studies have suggested that compounds containing sulfonic acid groups can modulate inflammatory responses. They may inhibit the release of pro-inflammatory cytokines, thus providing a therapeutic avenue for treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of sulfonic acid derivatives, including 4-methylbenzene-1-sulfonic acid derivatives, showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, with some derivatives exhibiting MICs as low as 10 µg/mL, indicating strong antimicrobial activity .

Case Study 2: Enzyme Interaction

In another research effort, the interaction of this compound with carbonic anhydrase was investigated using kinetic assays. The results indicated that the compound could inhibit enzyme activity with an IC50 value of approximately 25 µM, suggesting potential applications in conditions where modulation of carbonic anhydrase activity is beneficial .

Data Tables

Biological Activity Mechanism Reference
AntimicrobialDisruption of cell membrane
Enzyme InhibitionInhibition of carbonic anhydrase
Anti-inflammatoryModulation of cytokine release

Q & A

Basic: What are the recommended synthetic routes for preparing 4-methylbenzene-1-sulfonic acid; prop-2-en-1-yl (2S)-2-aminopropanoate, and how can enantiomeric purity be ensured?

Methodological Answer:
The compound’s synthesis typically involves coupling 4-methylbenzenesulfonic acid with (2S)-2-aminopropanoate derivatives. A two-step approach is common:

Sulfonation: React toluene derivatives with chlorosulfonic acid under controlled temperature (0–5°C) to yield 4-methylbenzenesulfonyl chloride, followed by hydrolysis to the sulfonic acid .

Esterification: Use prop-2-en-1-ol (allyl alcohol) and (2S)-2-aminopropanoic acid under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to form the allyl ester while retaining stereochemistry .
Enantiomeric Purity: Monitor via chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane:isopropanol (80:20) with 0.1% trifluoroacetic acid .

Advanced: How can computational modeling optimize reaction conditions for the synthesis of this compound, and what parameters are critical for yield improvement?

Methodological Answer:
Density Functional Theory (DFT) calculations can model transition states during esterification to identify steric or electronic barriers. Key parameters:

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize intermediates but may increase side reactions; use COSMO-RS models to predict solvation energies .
  • Catalyst Selection: Evaluate Pd(II) or Ru-based catalysts for allylation steps using molecular docking simulations to assess binding affinities .
  • Kinetic Analysis: Apply the Eyring equation to correlate activation energy with temperature, optimizing conditions between 60–80°C .
    Experimental validation via Design of Experiments (DoE) is essential to refine computational predictions .

Basic: What analytical techniques are suitable for characterizing this compound, and how can structural ambiguities be resolved?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H NMR: Identify allyl protons (δ 5.2–5.8 ppm, multiplet) and sulfonic acid protons (broad singlet at δ 10–12 ppm) .
    • 13C NMR: Confirm ester carbonyl (δ 165–170 ppm) and sulfonate sulfur environment (δ 45–50 ppm) .
  • Mass Spectrometry (HRMS): Use ESI+ mode to detect [M+H]+ ions; fragmentation patterns distinguish sulfonic acid groups from carboxylates .
  • X-ray Crystallography: Resolve stereochemical ambiguities by co-crystallizing with a chiral resolving agent (e.g., L-proline derivatives) .

Advanced: How do conflicting data on the compound’s solubility in polar solvents arise, and what strategies mitigate these discrepancies?

Methodological Answer:
Contradictions in solubility (e.g., DMSO vs. water) stem from:

  • Protonation State: The sulfonic acid group (pKa ~ -1.5) remains deprotonated in water but may form aggregates in aprotic solvents, reducing apparent solubility .
  • Hydration Effects: Use dynamic light scattering (DLS) to detect micelle formation in aqueous buffers above 1 mM concentrations .
    Mitigation:
  • Pre-saturate solvents with nitrogen to prevent oxidation of the allyl group during dissolution .
  • Employ co-solvents (e.g., 10% ethanol in water) to enhance solubility without destabilizing the ester bond .

Basic: What safety protocols are critical when handling this compound, particularly regarding sulfonic acid reactivity?

Methodological Answer:

  • Personal Protective Equipment (PPE): Acid-resistant gloves (e.g., nitrile), goggles, and lab coats are mandatory.
  • Neutralization: Prepare 5% sodium bicarbonate solution for accidental spills; sulfonic acids can cause severe skin burns .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of sulfonic acid vapors or allyl alcohol byproducts .

Advanced: How can the compound’s potential as a chiral catalyst or enzyme inhibitor be evaluated in biological systems?

Methodological Answer:

  • Enzyme Inhibition Assays:
    • Kinetic Analysis: Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) against serine proteases (e.g., trypsin) .
    • IC50 Determination: Conduct dose-response curves with fluorogenic substrates (e.g., Z-Gly-Pro-AMC) .
  • Molecular Dynamics (MD) Simulations: Model interactions with target enzymes (e.g., cyclooxygenase-2) to predict binding modes and residence times .
  • In Vivo Testing: Administer via intraperitoneal injection in model organisms (e.g., zebrafish) to assess bioavailability and toxicity .

Basic: What are the stability profiles of this compound under varying storage conditions, and how can degradation products be identified?

Methodological Answer:

  • Thermal Stability: Perform thermogravimetric analysis (TGA) to determine decomposition onset (typically >200°C for sulfonates) .
  • Photodegradation: Expose to UV light (254 nm) and monitor via HPLC for allyl ester hydrolysis products (e.g., prop-2-en-1-ol) .
  • Hydrolytic Stability: Accelerated aging in pH 7.4 buffer at 40°C for 4 weeks; quantify residual compound via LC-MS .

Advanced: How can isotopic labeling (e.g., 13C or 2H) of this compound enhance mechanistic studies in catalytic applications?

Methodological Answer:

  • Synthetic Labeling: Introduce 13C at the carboxylate carbon via modified Strecker synthesis using K13CN .
  • Tracing Studies: Use 2H-labeled allyl groups to track regioselectivity in Diels-Alder reactions via 2H NMR .
  • Kinetic Isotope Effects (KIE): Compare kH/kD ratios to elucidate rate-determining steps in enzyme inhibition .

Basic: What chromatographic methods are optimal for purifying this compound from reaction mixtures?

Methodological Answer:

  • Flash Chromatography: Use silica gel (230–400 mesh) with a gradient of ethyl acetate:hexane (20–50%) to separate sulfonic acid byproducts .
  • Ion-Exchange Chromatography: Employ Q-Sepharose Fast Flow resin to isolate the anionic sulfonate moiety .
  • Preparative HPLC: Optimize with a C18 column and 0.1% formic acid in acetonitrile/water (30:70 to 60:40 gradient) .

Advanced: How can contradictions in reported biological activity (e.g., anti-inflammatory vs. cytotoxic effects) be reconciled through experimental design?

Methodological Answer:

  • Dose-Response Curves: Test across a wide concentration range (1 nM–100 µM) to identify therapeutic vs. toxic thresholds .
  • Cell Line Specificity: Compare effects in primary cells (e.g., macrophages) vs. cancer lines (e.g., HeLa) to assess selectivity .
  • Omics Integration: Perform RNA-seq on treated cells to map pathways (e.g., NF-κB vs. apoptosis) and clarify mechanistic duality .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.